![molecular formula C19H16N4OS B2592159 4-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]-5-メチル-1-フェニル-1H-1,2,3-トリアゾール CAS No. 1105246-43-2](/img/structure/B2592159.png)
4-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]-5-メチル-1-フェニル-1H-1,2,3-トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a methoxy group, a thiazole ring, and a triazole ring . These functional groups can confer various chemical properties to the compound and can potentially be involved in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings are both heterocyclic rings, meaning they contain atoms other than carbon, which can affect the compound’s chemical properties . The methoxy group is an ether, which is generally quite stable and unreactive.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiazole and triazole rings could potentially participate in electrophilic substitution reactions or act as ligands in coordination compounds . The methoxy group is generally quite stable, but could potentially be cleaved under acidic or basic conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents, while the nitrogen atoms in the thiazole and triazole rings could participate in hydrogen bonding, affecting the compound’s boiling and melting points .科学的研究の応用
医薬品化学と創薬
チアゾール-トリアゾールハイブリッド構造は、創薬における足場としてその可能性が探求されています。 研究者らは、抗結核、抗ウイルス、抗菌、抗がん活性をはじめとする薬理学的特性を調査しています 。この化合物の芳香環、チアゾール、トリアゾール部分のユニークな組み合わせは、新規治療薬の開発のための興味深い候補となっています。
抗真菌薬
当社の化合物のような4H-1,2,4-トリアゾール-3-チオールのS-アルキル化誘導体は、抗真菌活性を示しています。 これらの化合物は、真菌感染症の対策に役立つ可能性があります 。これらの化合物の作用機序を理解し、構造を最適化することで、より効果的な抗真菌薬が開発される可能性があります。
タンパク質阻害研究
チオン置換1,2,4-トリアゾール部分は、糖尿病、肥満、がんなどの疾患に関連するタンパク質阻害機構に関与していることが示されています 。当社の化合物が特定のタンパク質とどのように相互作用するかを調査することで、疾患の経路と潜在的な治療介入に関する洞察が得られます。
計算化学と分子モデリング
計算手法を用いることで、科学者は化合物の挙動、相互作用、安定性を予測できます。分子動力学シミュレーションと量子力学的計算は、創薬と材料科学の応用において貴重な情報を提供できます。
要約すると、当社の化合物は、医薬品化学、抗真菌研究、タンパク質阻害研究、材料科学、配位化学、計算モデリングにおいて有望です。これらの特性と用途に関するさらなる調査は、間違いなく科学技術の進歩に貢献するでしょう。 🌟
将来の方向性
The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing thiazole rings are of interest in medicinal chemistry due to their wide range of biological activities, so this could be a potential area of future research .
作用機序
Target of Action
Thiazoles and triazoles are known to interact with a variety of enzymes and receptors in biological systems . The specific targets of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would depend on its specific structure and functional groups.
Mode of Action
Thiazole and triazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . The exact mode of action of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would need to be determined through experimental studies.
Biochemical Pathways
Thiazole and triazole compounds can affect various biochemical pathways . The specific pathways affected by “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would depend on its specific targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Thiazole and triazole compounds can have diverse pharmacokinetic properties . The specific ADME properties of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of a compound depend on its targets, mode of action, and affected biochemical pathways. Thiazole and triazole compounds can have diverse biological activities . The specific effects of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would need to be determined through experimental studies.
生化学分析
Biochemical Properties
. Based on its structural similarity to other thiazole and triazole compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s methoxyphenyl, thiazol, and triazol functional groups .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on the effects of varying dosages of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole in animal models .
Metabolic Pathways
The compound could potentially interact with various enzymes or cofactors, and it may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
4-(4-methoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-18(21-22-23(13)15-6-4-3-5-7-15)19-20-17(12-25-19)14-8-10-16(24-2)11-9-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUHBAKMGAIFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2592077.png)
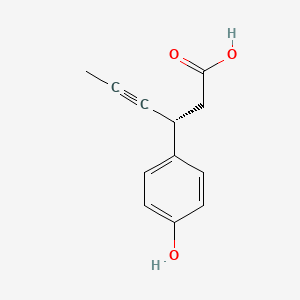
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592080.png)
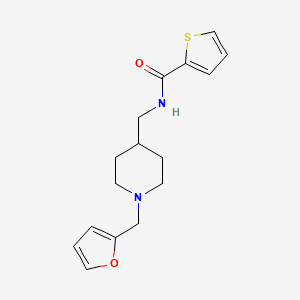
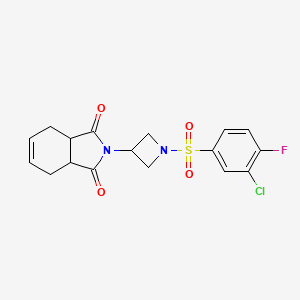

![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2592086.png)
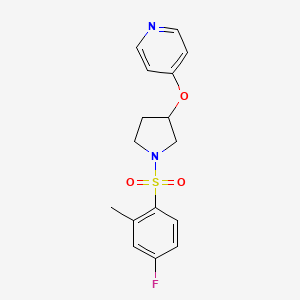
![1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2592092.png)
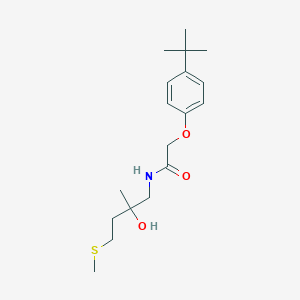
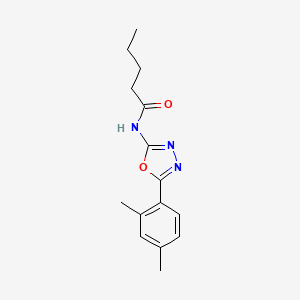
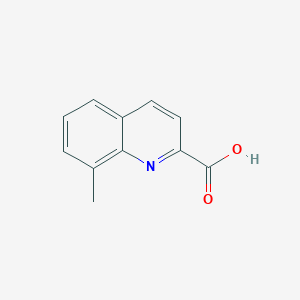
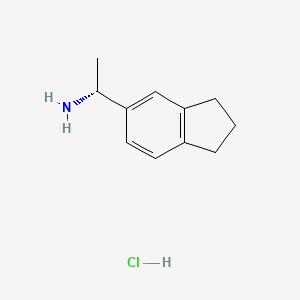
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2592099.png)
